tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate is an organic compound that features a tert-butyl carbamate group linked to an ethyl chain, which is further connected to a 1,3,4-oxadiazole ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate oxadiazole derivative under controlled conditions. The reaction may involve the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring and the methylsulfanyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog without the oxadiazole ring.
N-Boc-ethylenediamine: Contains a similar carbamate group but with different substituents.
Tert-butyl (4-bromobutyl)carbamate: Another carbamate derivative with a different alkyl chain
Uniqueness
Tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate is unique due to the presence of the 1,3,4-oxadiazole ring and the methylsulfanyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
843623-19-8 |
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Molecular Formula |
C10H17N3O3S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H17N3O3S/c1-10(2,3)16-8(14)11-6-5-7-12-13-9(15-7)17-4/h5-6H2,1-4H3,(H,11,14) |
InChI Key |
TWTCQFYLJAWJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)SC |
solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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